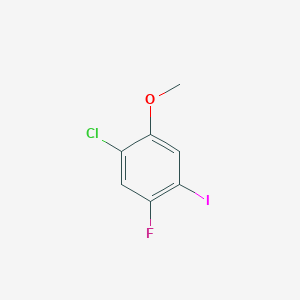

1-Chloro-5-fluoro-4-iodo-2-methoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene often involves iodobenzene-catalyzed reactions, as seen in the preparation of 3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides from 2-Aryl-N-methoxyethanesulfonamides, using m-Chloro-peroxybenzoic Acid, which proceeds through electrophilic aromatic substitution facilitated by reactive hypervalent iodine species (Moroda & Togo, 2008). This reaction pathway could offer insights into methods for synthesizing halogenated methoxybenzenes, including the target compound.

Molecular Structure Analysis

The analysis of related compounds such as 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione highlights the influence of substituents on molecular conformation. For instance, the arm-like 4-methoxybenzene linkage and the resulting dihedral angles observed in crystalline structures illustrate the potential impact of halogenation on molecular geometry and intramolecular interactions (Wu et al., 2011).

Chemical Reactions and Properties

The electrophilic aromatic substitution reactions, as exemplified by the synthesis and reactivity of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate, highlight the reactivity of halogenated aromatic compounds towards fluorination and their ability to undergo various chemical transformations, which are essential for the synthesis of complex molecules including 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene (Banks et al., 2003).

Physical Properties Analysis

Investigations into the mesomorphic properties of halogenated compounds, such as those containing fluoro, chloro, and bromo substituents, provide valuable insights into the physical properties of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene. Such studies reveal the influence of halogen atoms on the thermal behavior and phase transitions of aromatic compounds, which are critical for understanding their physical characteristics and potential applications (Yeap et al., 2013).

Chemical Properties Analysis

The chemical properties of halogenated aromatic compounds, such as their reactivity in nucleophilic substitution reactions and the formation of halogen bonds, are crucial for comprehending the chemical behavior of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene. Studies on compounds like 4-chloro- and 4-bromotribenzoylbenzene demonstrate the relative importance of halogen bonding in determining their structure and reactivity, which could be extrapolated to understand the chemical properties of the target compound (Pigge et al., 2006).

Wissenschaftliche Forschungsanwendungen

Nucleophilic Aromatic Substitution Reactions

1-Chloro-5-fluoro-4-iodo-2-methoxybenzene demonstrates interesting characteristics in nucleophilic aromatic substitution (SNAr) reactions. For instance, research on reactions of similar halogenated nitrobenzenes with methoxide anion indicates a trend where substitution of a fluorine atom becomes increasingly significant, suggesting a charge-controlled reaction with a loosely bonded transition state in SNAr processes (Cervera, Marquet, & Martin, 1996).

Vibrational Spectra Analysis

Studies involving halobenzene cations, which include compounds similar to 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene, have utilized mass-analyzed threshold ionization spectrometry to observe vibrational spectra. This provides insights into the electronic states and ionization energies of such compounds (Kwon, Kim, & Kim, 2002).

Conformational Analysis

Research on α,α,α-trifluoroanisoles, which are structurally related to 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene, has provided insights into the conformational aspects of these compounds using NMR spectroscopy in liquid crystalline solutions. This helps in understanding the potential governing rotation about the phenyl-O bond in such molecules (Barnes et al., 1989).

Catalysis in Carbonylation Reactions

Studies on cobalt-catalysed methoxycarbonylation reactions, involving compounds like 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene, highlight the chemoselectivity of these processes. This research is crucial for synthesizing various fluorobenzoic acid derivatives, demonstrating the potential of such compounds in complex organic synthesis (Boyarskiy et al., 2010).

Electrochemical Studies

Electrochemical studies, such as the fluorination of aromatic compounds, can involve halobenzenes structurally similar to 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene. These studies provide insights into mechanisms and side-reactions during electrolysis, offering a deeper understanding of the electrochemical behavior of such compounds (Horio et al., 1996).

Reagent for Electrophilic Aromatic Substitution

Research on 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate, a reagent that can be used for fluorination of aromatic substrates, provides an understanding of how similar compounds, like 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene, may behave in electrophilic aromatic substitution reactions (Banks et al., 2003).

Eigenschaften

IUPAC Name |

1-chloro-5-fluoro-4-iodo-2-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFIO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUUOGFNHFWKBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627063 |

Source

|

| Record name | 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-5-fluoro-4-iodo-2-methoxybenzene | |

CAS RN |

153122-59-9 |

Source

|

| Record name | 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate](/img/structure/B59562.png)

![4-Chloro-2-methyloxazolo[5,4-c]pyridine](/img/structure/B59569.png)

![4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B59712.png)